(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
CAS No.: 1864063-28-4
Cat. No.: VC3405190
Molecular Formula: C6H11ClN4O
Molecular Weight: 190.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864063-28-4 |
|---|---|
| Molecular Formula | C6H11ClN4O |
| Molecular Weight | 190.63 g/mol |
| IUPAC Name | [1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H |
| Standard InChI Key | HEMLJVWFJJNNSB-UHFFFAOYSA-N |
| SMILES | C1C(CN1)N2C=C(N=N2)CO.Cl |
| Canonical SMILES | C1C(CN1)N2C=C(N=N2)CO.Cl |
Introduction
Chemical Identity and Structure
(1-Azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a small molecule heterocyclic compound containing both azetidine and triazole functional groups. The compound's key identifiers and physical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties
| Parameter | Value |
|---|---|
| CAS Number | 1864063-28-4 |
| Molecular Formula | C6H11ClN4O |
| Molecular Weight | 190.63 g/mol |
| Base Compound InChI | InChI=1S/C6H10N4O/c11-4-5-3-10(9-8-5)6-1-7-2-6/h3,6-7,11H,1-2,4H2 |
| Base Compound InChIKey | VUPXRFREZQRQCV-UHFFFAOYSA-N |
| SMILES | OCc1cn(C2CNC2)nn1 |
| Physical State | Solid |
| Purity (Commercial) | Typically 95.0% |
The compound features a 1,2,3-triazole ring linked to an azetidine ring at the N1 position of the triazole, with a hydroxymethyl (CH2OH) group at the C4 position of the triazole. The hydrochloride form contains a chloride counterion that improves stability and solubility characteristics compared to the free base form .
Synthesis and Preparation Methods
The synthesis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process. While specific synthetic routes may vary, common approaches leverage click chemistry methodology.
General Synthetic Approach
The synthesis generally involves the following key steps:
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Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC)
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Incorporation of the azetidine moiety
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Conversion to the hydrochloride salt form
Recent advances in solvent-free and one-pot synthesis methods have been developed for similar triazole derivatives, which could potentially be applied to this compound. For instance, ball-milling techniques using Cu/Al2O3 surfaces have shown promise for environmentally friendly synthesis of 1,2,3-triazole derivatives .
Click Chemistry Applications
Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a preferred method for synthesizing 1,2,3-triazole compounds. The reaction typically employs:
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Copper(II) sulfate pentahydrate (CuSO4·5H2O) as catalyst
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Sodium ascorbate as reducing agent
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Various reaction conditions including aqueous medium or solvent-free conditions
For similar triazole compounds, yields using these methods can reach 85-99%, making them highly efficient synthetic pathways that could be applicable to (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride production .
Chemical and Physical Properties
Stability and Reactivity
(1-Azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride demonstrates:
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Stability under recommended storage conditions
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No known hazardous decomposition products under normal storage conditions
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Potential reactivity with strong oxidizing agents
The compound should be stored in a cool, dry place away from incompatible substances to maintain its integrity and prevent degradation .
Structural Characteristics
The compound contains several key structural features that contribute to its chemical behavior:
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The 1,2,3-triazole ring provides aromatic stability and nitrogen atoms that can participate in hydrogen bonding
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The azetidine ring introduces a strained 4-membered ring system that can influence reactivity and biological activity
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The hydroxymethyl group offers a site for hydrogen bonding and further chemical modification
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The hydrochloride salt form enhances water solubility compared to the free base
These structural elements collectively determine the compound's physicochemical properties and potential interactions with biological systems.
| Hazard Category | Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |
Hazard Statements and Precautionary Measures
Based on its hazard classification, the following hazard statements and precautionary measures apply:
Hazard Statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Related Compounds and Derivatives
Structural Analogs
Several structurally related compounds have been reported:
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(1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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CAS: 1823247-22-8
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Molecular Formula: C7H13ClN4O
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Molecular Weight: 204.66 g/mol
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Differs by having a methylene bridge between the azetidine and triazole rings
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(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
These structural analogs may share some chemical and biological properties with (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride, providing potential comparative information for researchers.
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